![molecular formula C8H14N2O B1626155 1,7-Diazaspiro[4.5]decan-6-one CAS No. 92608-25-8](/img/structure/B1626155.png)
1,7-Diazaspiro[4.5]decan-6-one
描述
1,7-Diazaspiro[4.5]decan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with lactam-forming agents. For instance, the reaction of N-benzylpiperidone with suitable reagents can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
化学反应分析
Types of Reactions
1,7-Diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule .
科学研究应用
Scientific Research Applications
1,7-Diazaspiro[4.5]decan-6-one derivatives have neurokinin activity, particularly NK1 antagonistic activity, NK1/NK2 antagonistic activity, the NK1/NK3 antagonistic activity of associating and the NK1/NK2/NK3 antagonistic activity of associating . They can be used in treating and preventing illnesses such as schizophrenia, vomiting, anxiety disorder and dysthymia disorders, irritable bowel syndrome (IBS), circadian rhythm disorder, preeclampsia, nociception, pain, particularly internal organ and neuropathic pain, pancreatitis, neurogenic inflammation, asthma, chronic obstructive pulmonary disease (COPD) and the dysuria urinary incontinence etc .
作用机制
The mechanism of action of 1,7-Diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different biological activities.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: A compound with a sulfur atom in the spirocyclic structure, exhibiting distinct chemical properties
Uniqueness
1,7-Diazaspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research .
生物活性
1,7-Diazaspiro[4.5]decan-6-one is a bicyclic compound known for its unique spiro structure, which incorporates two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄N₂O, and it features a distinctive spiro configuration that contributes to its biological interactions. The presence of nitrogen atoms in the structure enhances its ability to engage in hydrogen bonding and other interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain substituted diazaspiro compounds showed potent activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant microorganisms .
Anticonvulsant Activity
The anticonvulsant activity of this compound has been evaluated through various preclinical models. A study reported that specific derivatives displayed promising anticonvulsant effects in animal models of epilepsy, indicating their potential utility in managing seizure disorders .
Study on Antimicrobial Efficacy
A recent investigation focused on synthesizing various substituted diazaspiro compounds and assessing their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antimicrobial activity compared to their electron-donating counterparts. The structure-activity relationship (SAR) analysis revealed that the presence of halogens significantly improved the potency of these compounds .
Anticancer Properties
In another study, researchers explored the anticancer potential of this compound derivatives against KRAS G12C mutated cancer cells. The findings indicated that certain derivatives acted as covalent inhibitors of KRAS G12C, leading to significant reductions in tumor growth in xenograft models . This highlights the compound's potential role in targeted cancer therapy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Binding Affinity : The compound's spiro structure allows for effective binding to receptor sites, influencing downstream signaling pathways.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
Comparative Analysis
常见问题
Basic Research Questions
Q. What are the key synthetic pathways for 1,7-Diazaspiro[4.5]decan-6-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves ring-closure reactions of precursors like amines and ketones under controlled conditions (e.g., acid catalysis or thermal cyclization). For example, tert-butyl-protected derivatives (e.g., tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate) are intermediates in multi-step syntheses, requiring precise pH and temperature control to avoid side products . Yield optimization often employs orthogonal protection strategies for nitrogen atoms. Characterization via -NMR and LC-MS is critical to confirm spirocyclic structure and purity .
Q. How does the spirocyclic architecture of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic system imposes steric constraints, directing nucleophilic attacks to specific positions. For instance, the ketone group at position 6 is more electrophilic due to ring strain, enabling selective reductions (e.g., NaBH) to form hydroxyl derivatives. Comparative studies with analogs like 2,7-Diazaspiro[4.4]nonan-1-one highlight differences in reactivity due to nitrogen positioning and ring size . Kinetic studies using DFT calculations can predict regioselectivity .
Advanced Research Questions
Q. What are the challenges in resolving contradictory data on the biological activity of this compound derivatives across different assay systems?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or off-target interactions. For example, Rolapitant derivatives (e.g., 1,7-Diazaspiro[4.5]decan-2-one) show divergent NK1 receptor binding affinities in cell-based vs. in vivo models due to metabolic stability differences . To reconcile data, researchers should:
- Perform dose-response curves under standardized conditions.
- Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .
- Apply meta-analysis frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor .
Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity for enzyme targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs. For instance, the spirocyclic scaffold’s rigidity may favor entropy-driven binding to hydrophobic pockets. Key steps:
- Generate 3D conformers using quantum mechanical calculations (e.g., Gaussian).
- Validate models with experimental data (e.g., X-ray crystallography of co-crystals) .
- Prioritize analogs with lower predicted binding energy (< -8 kcal/mol) for synthesis .
Q. What advanced analytical techniques are required to characterize degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HR-MS/MS and -NMR identify degradation pathways. Example workflow:
- Expose compound to 0.1 M HCl/NaOH at 40°C for 24 hours.
- Use UPLC-PDA to detect impurities (> 0.1% threshold).
- Isolate major degradants via preparative HPLC and assign structures using 2D-NOSEY .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., substituents on nitrogen or carbon atoms) alter the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Substituents like trifluoromethyl groups (e.g., in Rolapitant) enhance metabolic stability by blocking CYP450 oxidation. Systematic SAR studies should:
- Synthesize analogs with varied substituents (e.g., tert-butyl, aryl).
- Measure logP (octanol-water partition) and plasma protein binding (ultrafiltration assays).
- Corrogate data with in vivo half-life (e.g., rat PK models) .
Q. What strategies mitigate synthetic bottlenecks in scaling up this compound derivatives for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry improves reproducibility. Key considerations:
- Optimize residence time and temperature in microreactors to prevent ring-opening side reactions.
- Use immobilized catalysts (e.g., Pd/C) for hydrogenation steps .
- Monitor reaction progress in real-time via inline FTIR .
Q. Data Presentation and Validation
Q. How should researchers address uncertainties in spectroscopic data interpretation for novel this compound analogs?
- Methodological Answer :
- Table 1 : Common Pitfalls in Spectral Analysis
属性
IUPAC Name |
1,9-diazaspiro[4.5]decan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-5-9-7)4-2-6-10-8/h10H,1-6H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNANRMPQBBION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2)C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525836 | |
Record name | 1,7-Diazaspiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92608-25-8 | |
Record name | 1,7-Diazaspiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。